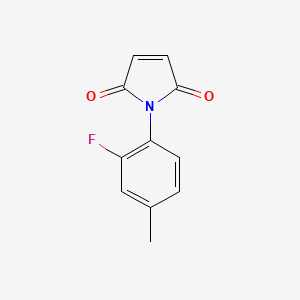

1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(2-fluoro-4-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKSVTITEWJBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione, a substituted N-aryl maleimide. N-substituted maleimides are a critical class of reagents widely employed in bioconjugation, polymer science, and as intermediates in the synthesis of pharmaceuticals due to their reactivity as Michael acceptors.[1][2][3] This document details the prevalent and reliable two-step synthetic pathway, starting from commercially available precursors. It offers field-proven insights into reaction mechanisms, experimental protocols, purification strategies, and analytical validation, designed to equip researchers and drug development professionals with the necessary knowledge for successful synthesis.

Introduction and Strategic Overview

This compound, hereafter referred to as N-(2-fluoro-4-methylphenyl)maleimide, is a bifunctional molecule featuring a reactive maleimide ring and a substituted phenyl group. The electronic and steric properties imparted by the 2-fluoro and 4-methyl substituents can modulate the reactivity of the maleimide's double bond and influence its pharmacokinetic properties in drug design.[4][5] The pyrrole-2,5-dione core is a valuable scaffold in medicinal chemistry, with derivatives showing potential as inhibitors of cholesterol absorption and other biological activities.[6][7]

The most robust and widely adopted synthetic strategy involves a two-step process:

-

Amine Acylation: The nucleophilic ring-opening of maleic anhydride with 2-fluoro-4-methylaniline to form the intermediate, N-(2-fluoro-4-methylphenyl)maleanilic acid.[3][8]

-

Cyclodehydration: An intramolecular condensation and dehydration of the maleanilic acid intermediate to yield the target N-aryl maleimide.[1][8]

This approach is favored for its high yields, operational simplicity, and the ease of isolation for both the intermediate and final product.

Figure 1: Overview of the two-step synthesis of N-(2-fluoro-4-methylphenyl)maleimide.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of N-(2-fluoro-4-methylphenyl)maleanilic Acid

This initial step is a classic nucleophilic acyl substitution reaction. The primary amine, 2-fluoro-4-methylaniline, acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride.[9] This leads to the opening of the anhydride ring to form the corresponding maleanilic acid, a stable amide and carboxylic acid bifunctional intermediate.

Causality of Experimental Choices:

-

Solvent: Anhydrous diethyl ether or similar aprotic solvents are ideal. They effectively dissolve the maleic anhydride and aniline but are poor solvents for the resulting carboxylic acid product, causing it to precipitate for easy isolation.[10]

-

Temperature: The reaction is exothermic and proceeds efficiently at room temperature, avoiding the need for heating and minimizing potential side reactions.[10][11]

-

Stoichiometry: Using equimolar amounts of reactants ensures high conversion and simplifies purification, as the product readily precipitates, leaving any minor excess of starting material in the solution.

Experimental Protocol:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq.) in anhydrous diethyl ether (approx. 10-15 mL per gram of anhydride).

-

Stir the solution until all the maleic anhydride has dissolved.

-

Prepare a solution of 2-fluoro-4-methylaniline (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

-

Add the aniline solution dropwise to the stirred maleic anhydride solution over 15-30 minutes. A thick white or off-white precipitate will form almost immediately.

-

After the addition is complete, continue stirring the suspension at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolate the product by vacuum filtration, washing the solid with two portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white powder, N-(2-fluoro-4-methylphenyl)maleanilic acid, under vacuum. The yield is typically very high (95-98%) and the product is often pure enough for the subsequent step without further purification.[10]

Step 2: Cyclodehydration to this compound

The second step involves an intramolecular cyclization of the maleanilic acid, driven by a dehydrating agent, to form the stable five-membered imide ring.

Causality of Experimental Choices:

-

Reagents: Acetic anhydride serves as both the solvent and the dehydrating agent. Anhydrous sodium acetate is used as a catalyst; the acetate ion acts as a base, facilitating the ring-closure and subsequent elimination of water.[1][8][10]

-

Temperature Control: The reaction requires heating to proceed at a reasonable rate. However, excessive temperatures (e.g., >80-90°C) can lead to polymerization or other side reactions, reducing the yield. Maintaining a temperature range of 60-70°C is optimal.[1][8]

-

Work-up: The target maleimide product is insoluble in water, while acetic anhydride, sodium acetate, and the acetic acid byproduct are all water-soluble. Pouring the cooled reaction mixture into a large volume of ice water effectively precipitates the crude product, enabling a straightforward isolation.[10][12]

Experimental Protocol:

-

In an Erlenmeyer flask, prepare a suspension of anhydrous sodium acetate (0.5-0.8 eq.) in acetic anhydride (approx. 5-7 mL per gram of maleanilic acid).

-

Add the N-(2-fluoro-4-methylphenyl)maleanilic acid (1.0 eq.) from Step 1 to the suspension.

-

Gently heat the mixture with stirring on a hot plate or in a water bath to 60-70°C. The suspension should dissolve to form a clear, often yellowish, solution. Maintain this temperature for 30-60 minutes.

-

Allow the reaction mixture to cool to near room temperature.

-

Pour the cooled solution slowly into a large beaker containing a vigorously stirred mixture of ice and water (approx. 20 mL per mL of acetic anhydride used).

-

A yellow or off-white solid will precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

-

Collect the crude product by vacuum filtration, washing thoroughly with several portions of cold water until the filtrate is neutral.

-

Dry the crude this compound. Typical yields range from 70-85%.[10]

Purification and Validation

Purification of the final product is essential to remove any residual starting materials or byproducts.

Figure 2: General experimental workflow for synthesis, purification, and analysis.

Purification Methods

-

Recrystallization: This is the most common method. Suitable solvents include cyclohexane, ethanol, or a binary mixture such as dichloromethane/hexane.[10][12] The crude product is dissolved in a minimum of hot solvent, and upon cooling, pure crystals of the product form, leaving impurities in the mother liquor.

-

Silica Gel Chromatography: For applications requiring very high purity, column chromatography is recommended.[12] A mobile phase of hexane/ethyl acetate or dichloromethane is typically effective at separating the product from less polar impurities.[2][13]

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.

| Parameter | Description |

| Molecular Formula | C₁₁H₈FNO₂ |

| Molecular Weight | 205.19 g/mol |

| Appearance | Yellow to off-white solid |

Table 1: Physical Properties of the Target Compound.

| Technique | Expected Observations |

| ¹H NMR | Vinyl Protons: Singlet, ~δ 6.9-7.1 ppm (2H). Aromatic Protons: Multiplets between δ 7.2-7.5 ppm (3H), showing complex splitting due to F-H coupling. Methyl Protons: Singlet, ~δ 2.4 ppm (3H).[14][15][16] |

| ¹³C NMR | Carbonyl (C=O): ~δ 168-170 ppm. Vinyl (C=C): ~δ 134-135 ppm. Aromatic Carbons: Multiple signals ~δ 115-165 ppm, with characteristic large C-F coupling for the carbon attached to fluorine. Methyl (CH₃): ~δ 20-22 ppm.[14][16][17] |

| Mass Spec (MS) | [M]⁺: Expected molecular ion peak at m/z = 205.[18][19] |

| IR Spectroscopy | Imide C=O Stretch: Strong, characteristic symmetric and asymmetric bands around 1770 cm⁻¹ and 1710 cm⁻¹.[16][20] |

Table 2: Summary of Spectroscopic Data for Structural Confirmation.

Alternative Approaches and Green Chemistry Perspectives

While the two-step acetic anhydride method is reliable, alternative protocols exist that may offer advantages in specific contexts:

-

One-Pot Synthesis: Some procedures describe the direct conversion of aniline and maleic anhydride to the maleimide in a single step using a high-boiling point solvent like acetic acid and refluxing for an extended period.[20] However, this can sometimes lead to lower yields and more complex purification.

-

Green Methods: To reduce solvent waste and energy consumption, solvent-free "grinding" methods have been explored, though reproducibility can be a challenge.[1][8] The use of ionic liquids as recyclable reaction media has also been reported but often requires higher temperatures.[8]

-

Alternative Dehydrating Agents: Reagent systems like triphenylphosphine (PPh₃) with tribromoisocyanuric acid or carbon bromotrichloride (CBrCl₃) can effect the cyclodehydration under milder conditions, but introduce phosphorus-based byproducts that require removal.[11]

Conclusion

The synthesis of this compound is reliably achieved through a well-established two-step procedure involving the acylation of 2-fluoro-4-methylaniline with maleic anhydride, followed by a catalyzed cyclodehydration. This method provides high yields and a product that can be readily purified by standard laboratory techniques. Careful control of reaction parameters, particularly temperature during the cyclization step, is crucial for maximizing yield and purity. The analytical techniques outlined provide a robust framework for the validation of the final product, ensuring its suitability for downstream applications in research and development.

References

- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction - Semantic Scholar. (n.d.).

- Synthesis of N-arylmaleimides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020).

- N-Phenylmaleimide - Organic Syntheses Procedure. (n.d.).

- Full article: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Taylor & Francis Online.

- N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. (n.d.). PubMed Central.

- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). ResearchGate.

- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (n.d.). MDPI.

- Purification method of n-substituted maleimide. (2018). Google Patents.

- Method for purifying n-substituted maleimide. (n.d.). Google Patents.

- Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. (2008). PubMed.

- Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry. (2020). PubMed.

- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2024). MDPI.

- New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. (2022). PubMed Central.

- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (2015). Kinam Park.

- Maleic anhydride - Wikipedia. (n.d.).

- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (n.d.). CIBTech.

- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. (2018). PubMed.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. (2016). Malaysian Journal of Analytical Sciences.

- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (n.d.). MDPI.

- Reaction of maleic anhydride with active methylene or methine containing compounds. (n.d.). Google Patents.

- Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. (2010). PubMed.

- 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione. (n.d.). Sigma-Aldrich.

- 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. (n.d.). NIST WebBook.

- Reactions Involving Maleic Anhydride. (n.d.). ResearchGate.

- 1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole 13C NMR. (n.d.). SpectraBase.

- 1-(4-methylphenyl)-1h-pyrrole-2,5-dione(1631-28-3) 1H NMR. (n.d.). ChemicalBook.

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). PubMed Central.

- 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione. (n.d.). PubChem.

- Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. (2019). IOSR Journal.

- 1-(4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE. (n.d.). ChemicalBook.

- Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. (n.d.). MDPI.

- Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. (n.d.). PubMed Central.

- Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (n.d.). PubMed Central.

- Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor. (n.d.). PubMed.

- Synthesis of maleimides. (n.d.). Organic Chemistry Portal.

- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). NIH.

- 1H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). (n.d.). ResearchGate.

- Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. (n.d.). NIH.

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). MDPI.

- N-(4-Methylphenyl)maleimide. (n.d.). PubChem.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. books.rsc.org [books.rsc.org]

- 13. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

- 14. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-(4-METHYLPHENYL)-1H-PYRROLE-2,5-DIONE(1631-28-3) 1H NMR [m.chemicalbook.com]

- 16. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cibtech.org [cibtech.org]

- 20. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to 1-(2-Fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole-2,5-dione scaffold is of significant interest in medicinal chemistry due to its versatile reactivity and presence in various biologically active molecules.[2] N-substituted maleimides are known to act as Michael acceptors and dienophiles in cycloaddition reactions, making them valuable intermediates in the synthesis of complex molecular architectures.[3] Furthermore, the N-aryl substitution can enhance the stability of bioconjugates, a critical aspect in the development of antibody-drug conjugates (ADCs).[4] This guide aims to serve as a foundational resource for researchers interested in exploring the potential of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione in various scientific endeavors.

Physicochemical Properties

Direct experimental data for this compound is limited. However, we can infer its properties based on its constituent parts and data from analogous compounds such as 1-(4-methylphenyl)-1H-pyrrole-2,5-dione and 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione.

| Property | Predicted/Analog-Based Value | Source/Basis |

| Molecular Formula | C₁₁H₈FNO₂ | Calculated |

| Molecular Weight | 205.19 g/mol | Calculated |

| Appearance | White to off-white or pale yellow solid | Analogy to N-aryl maleimides |

| Melting Point | Expected to be in the range of 140-160 °C | Based on analogs: N-(4-methylphenyl)maleimide (149.5 °C)[5] and N-(4-fluorophenyl)maleimide (154-158 °C) |

| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in water. | General solubility of N-aryl maleimides |

| CAS Number | Not assigned or readily available in public databases. | - |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 2-fluoro-4-methylphenyl ring, the vinylic protons of the maleimide ring, and the methyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the dione, the vinylic carbons, and the aromatic and methyl carbons of the substituted phenyl ring.

-

IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the imide group (typically around 1700-1780 cm⁻¹), as well as bands for C=C and C-N stretching, and aromatic C-H and C-F vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

The synthesis of N-substituted maleimides is a well-established process, typically involving a two-step procedure from the corresponding aniline and maleic anhydride.[6][7]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Representative)

Step 1: Synthesis of N-(2-fluoro-4-methylphenyl)maleanilic acid

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or acetic acid at room temperature.[8]

-

To this solution, add a solution of 2-fluoro-4-methylaniline (1.0 eq) in the same solvent dropwise with stirring.

-

A precipitate of the maleanilic acid intermediate is expected to form.

-

Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

-

The product can be dried under vacuum and is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Suspend the dried N-(2-fluoro-4-methylphenyl)maleanilic acid (1.0 eq) in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture with stirring (e.g., on a steam bath or at reflux) for a few hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or cyclohexane).

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring.

Michael Addition

The electron-withdrawing nature of the two carbonyl groups makes the double bond susceptible to nucleophilic attack. This Michael addition reaction is particularly efficient with soft nucleophiles like thiols.[8] This reactivity is the basis for the widespread use of maleimides in bioconjugation to label proteins and peptides at cysteine residues. The N-aryl substituent can influence the rate of this reaction.[9]

Caption: Michael addition reaction of the target compound.

Diels-Alder Reaction

The double bond of the maleimide ring can also act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.[3] This reaction is a powerful tool for the construction of complex cyclic systems. The reactivity in Diels-Alder reactions can be tuned by the substituents on the nitrogen atom.

Hydrolysis

Under certain conditions, particularly at higher pH, the imide ring can undergo hydrolysis to open the ring and form the corresponding maleanilic acid. N-aryl maleimides have been shown to form stable conjugates, and the hydrolysis of the thiosuccinimide intermediate after conjugation can further stabilize the linkage.[4][9]

Potential Applications in Drug Development and Research

The structural features of this compound suggest several potential applications in the field of drug discovery and chemical biology.

-

Bioconjugation: As a maleimide derivative, its primary application lies in the covalent modification of biomolecules, particularly proteins and peptides containing cysteine residues. The N-aryl substitution may offer advantages in terms of the stability of the resulting conjugate.[4] This is highly relevant for the development of antibody-drug conjugates (ADCs), where a stable linker is crucial for the targeted delivery of cytotoxic agents.

-

Medicinal Chemistry Scaffold: The pyrrole-2,5-dione core is a known pharmacophore with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-fluoro-4-methylphenyl substituent could be explored for its potential to modulate these activities and improve pharmacokinetic properties.

-

Polymer Synthesis: N-substituted maleimides can be used as monomers in polymerization reactions to create polymers with specific thermal and chemical properties.

Conclusion

This compound is a molecule with significant potential in various areas of chemical and pharmaceutical research. Although specific data for this compound is scarce, by drawing parallels with its close analogs, we can predict its properties and reactivity with a reasonable degree of confidence. Its synthesis is expected to be straightforward, following established protocols for N-substituted maleimides. The inherent reactivity of the maleimide core, coupled with the potential modulatory effects of the fluoro and methyl substituents on the phenyl ring, makes it an attractive candidate for further investigation, particularly in the fields of bioconjugation and medicinal chemistry. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and application of this promising chemical entity.

References

-

N-(4-Methylphenyl)maleimide. PubChem. (n.d.). Retrieved January 19, 2026, from [Link].

-

N-(4-Methylphenyl)maleimide. CAS Common Chemistry. (n.d.). Retrieved January 19, 2026, from [Link].

-

N-(4-Vinylphenyl)maleimide. PubChem. (n.d.). Retrieved January 19, 2026, from [Link].

-

N-Phenylmaleimide. Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link].

- Tang, K. C., et al. (2016). Synthesis and Antimicrobial Activities of Eleven N-Substituted Maleimides. Malaysian Journal of Analytical Sciences, 20(4), 741-750.

- Finnegan, P., et al. (2022).

- Kappe, C. O., & Murphree, S. S. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 45-49.

- Finnegan, P., et al. (2022).

- Kashash, D. R., et al. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 8(6), 1001-1013.

-

¹H-NMR spectrum of N-(4-Methylphenyl)maleimide (2) as prepared in this study (recorded in CDCl3). ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link].

- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt B), 660-670.

- Morrison, J. J., et al. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Molecules, 24(12), 2319.

- O'Donnell, V., et al. (2001). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Antimicrobial Chemotherapy, 48(6), 845-852.

- Smith, A. B., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Green Chemistry Letters and Reviews, 12(2), 115-122.

- Walker, M. A. (1995). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. The Journal of Organic Chemistry, 60(16), 5352-5355.

- Smith, A. B., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 115-122.

-

Maleimide. Wikipedia. (2025, January 10). Retrieved January 19, 2026, from [Link].

Sources

- 1. Maleimide - Wikipedia [en.wikipedia.org]

- 2. ajchem-a.com [ajchem-a.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione

Authored by: Gemini, Senior Application Scientist

For correspondence:

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR for structural elucidation and chemical analysis. The guide offers a detailed interpretation of predicted ¹H and ¹³C NMR spectra, including chemical shift assignments, coupling constant analysis, and the structural reasoning behind the observed spectral patterns. Methodologies for sample preparation and data acquisition are also detailed to ensure reproducible and high-quality results.

Introduction: The Structural Significance of this compound

This compound, a substituted N-phenylmaleimide, is a molecule of interest in medicinal chemistry and materials science due to the versatile reactivity of the maleimide moiety.[1] The maleimide ring is a key pharmacophore and a reactive handle for bioconjugation, while the substituted phenyl ring allows for the fine-tuning of its electronic and steric properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such organic molecules.[2] This guide will delve into the specific ¹H and ¹³C NMR spectral features of this compound, providing a foundational understanding for its identification and for monitoring its reactions.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the maleimide and the substituted phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups, the fluorine atom, and the electron-donating methyl group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3', H-4' (Maleimide) | ~ 6.90 | Singlet (s) | N/A |

| H-3, H-5, H-6 (Aromatic) | 7.20 - 7.40 | Multiplet (m) | See discussion below |

| CH₃ (Methyl) | ~ 2.40 | Singlet (s) | N/A |

Rationale for Assignments and Multiplicity

-

Maleimide Protons (H-3', H-4'): The two protons on the maleimide ring are chemically and magnetically equivalent due to the molecule's symmetry. They are expected to appear as a sharp singlet. Based on data for similar N-substituted maleimides, this singlet is typically found around 6.8-6.9 ppm.[3][4][5]

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region will display a more complex multiplet pattern due to spin-spin coupling between the protons and with the fluorine atom.

-

H-6: This proton is ortho to the fluorine atom and is expected to show a doublet of doublets due to coupling with H-5 (³JHH) and the fluorine atom (³JHF).

-

H-5: This proton is meta to the fluorine and ortho to the methyl group. It will likely appear as a doublet of doublets due to coupling with H-6 (³JHH) and H-3 (⁴JHH).

-

H-3: This proton is para to the fluorine and ortho to the methyl group. It is expected to be a doublet due to coupling with H-5 (⁴JHH). The coupling to the fluorine atom (⁵JHF) might be too small to be resolved.

-

-

Methyl Protons (CH₃): The protons of the methyl group are not coupled to any other protons and will therefore appear as a singlet. Its chemical shift is anticipated to be in the typical range for an aryl methyl group, around 2.4 ppm.[6][7][8]

Visualizing ¹H NMR Coupling

Caption: Predicted through-bond coupling interactions in the aromatic ring.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influences |

| C=O (Carbonyl) | ~ 170 | Electron-withdrawing O and N |

| C-3', C-4' (Maleimide) | ~ 135 | Alkene carbons in a conjugated system |

| C-2 (C-F) | ~ 160 (d, ¹JCF ≈ 250 Hz) | Direct attachment to F |

| C-4 (C-CH₃) | ~ 140 | Attachment to methyl group |

| C-1 (C-N) | ~ 130 | Attachment to N |

| C-6 | ~ 128 | Aromatic CH |

| C-5 | ~ 125 | Aromatic CH |

| C-3 | ~ 118 | Aromatic CH |

| CH₃ (Methyl) | ~ 21 | Alkyl carbon |

Rationale for Assignments

-

Carbonyl Carbons (C=O): These carbons are highly deshielded due to the attached electronegative oxygen atoms and are expected to appear at the downfield end of the spectrum, around 170 ppm.[3][9]

-

Maleimide Alkene Carbons (C-3', C-4'): These carbons are part of a double bond and are deshielded, typically appearing around 135 ppm.[3][9]

-

Aromatic Carbons:

-

C-2: This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift. It will appear as a doublet with a large one-bond coupling constant (¹JCF).[10]

-

C-4: The methyl-substituted carbon will also be downfield.

-

C-1: The carbon attached to the nitrogen of the maleimide will be deshielded.

-

C-6, C-5, C-3: These protonated aromatic carbons will appear in the typical aromatic region, with their exact shifts influenced by the fluorine and methyl substituents. The carbon ortho to the fluorine (C-3) is expected to be upfield relative to the other CH carbons.

-

-

Methyl Carbon (CH₃): This carbon will be found in the upfield aliphatic region of the spectrum, around 21 ppm.[6]

Structural Relationship Diagram

Caption: Numbering scheme for this compound.

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect chemical shifts.[11][12]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence with proton decoupling.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic patterns that are readily interpretable. The ¹H NMR spectrum is distinguished by a singlet for the maleimide protons, a singlet for the methyl protons, and a complex multiplet for the aromatic protons due to H-H and H-F couplings. The ¹³C NMR spectrum is characterized by downfield signals for the carbonyl and aromatic carbons, with the carbon attached to fluorine showing a large ¹JCF coupling, and an upfield signal for the methyl carbon. This guide provides a solid framework for the identification and structural analysis of this compound and its derivatives.

References

- Hoye, T. R., et al. (2007). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 72(8), 2829-2839.

- The Royal Society of Chemistry. (2022).

- ResearchGate. Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides.

- Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides.

- ResearchG

- Quora. How to interpret the 19F NMR spectra.

- NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0299410).

- University of California, Davis. Fluorine NMR.

- CIBTech.

- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

- National Institutes of Health.

- ChemicalBook. Maleimide(541-59-3) 1H NMR spectrum.

- University of Calgary.

- ChemicalBook. N-Phenylmaleimide(941-69-5) 1H NMR spectrum.

- NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770).

- ChemicalBook. Maleimide(541-59-3) 13C NMR spectrum.

- National Institutes of Health.

- Organic Communications.

- PubMed. Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor.

- Thieme. 13C NMR Spectroscopy.

- ResearchGate.

- National Institutes of Health. N-(4-Methylphenyl)maleimide | C11H9NO2 | CID 15399.

- ResearchGate. ¹H-NMR spectrum of N-(4-Methylphenyl)maleimide (2) as prepared in this study (recorded in CDCl3).

- SpectraBase. 1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole - Optional[13C NMR].

- ChemicalBook. 1-(4-methylphenyl)-1h-pyrrole-2,5-dione(1631-28-3) 1 h nmr.

- SpectraBase. 1H-Pyrrole-2,5-dione, 3-butyl-4-methyl- - Optional[13C NMR].

- RSC Publishing. Synthesis and characterization of 1,3,4,6-tetraarylpyrrolo[3,2-b]-pyrrole-2,5-dione (isoDPP)-based donor–acceptor polymers with low band gap.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- PubMed Central.

Sources

- 1. cibtech.org [cibtech.org]

- 2. biophysics.org [biophysics.org]

- 3. rsc.org [rsc.org]

- 4. Maleimide(541-59-3) 1H NMR [m.chemicalbook.com]

- 5. N-Phenylmaleimide(941-69-5) 1H NMR spectrum [chemicalbook.com]

- 6. N-(4-Methylphenyl)maleimide | C11H9NO2 | CID 15399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-(4-METHYLPHENYL)-1H-PYRROLE-2,5-DIONE(1631-28-3) 1H NMR [m.chemicalbook.com]

- 9. Maleimide(541-59-3) 13C NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies detailed herein are designed to ensure scientific integrity and provide actionable insights for qualitative and quantitative analyses.

Introduction

This compound is an N-aryl maleimide, a class of compounds widely utilized in bioconjugation, polymer chemistry, and as synthetic intermediates in pharmaceutical research. The precise and accurate characterization and quantification of this molecule are paramount for its application. Mass spectrometry (MS), owing to its high sensitivity and selectivity, stands as the premier analytical technique for this purpose. This guide will explore the optimal approaches for the analysis of this compound, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), elucidating the rationale behind the selection of experimental parameters.

Chemical Properties of the Analyte

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Chemical Formula | C₁₁H₈FNO₂ | [1] |

| Molecular Weight | 205.18 g/mol | [1] |

| Exact Mass | 205.05390666 u | [1] |

| Structure | This compound |

The presence of a fluorine atom and a methyl group on the phenyl ring, coupled with the maleimide moiety, dictates the molecule's polarity, volatility, and ionization characteristics, which in turn inform the choice of analytical methodology.

Qualitative Analysis: Elucidating the Molecular Structure

Qualitative analysis aims to confirm the identity of this compound. This is primarily achieved by determining its molecular weight and interpreting its fragmentation pattern.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is critical for successful mass spectrometric analysis. For this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) are viable, each offering distinct advantages.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating the protonated molecule, [M+H]⁺, with minimal fragmentation. This is particularly advantageous when the primary goal is to confirm the molecular weight of the compound. ESI is the ionization source of choice for LC-MS analysis.

-

Electron Ionization (EI): In contrast, EI is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] This "fingerprint" fragmentation pattern is highly valuable for structural elucidation and is the standard ionization method for GC-MS.

Predicted Fragmentation Pathways

The fragmentation of this compound in the mass spectrometer provides a wealth of structural information. Below are the predicted fragmentation pathways under both ESI and EI conditions.

Under ESI conditions, the primary ion observed will be the protonated molecule at m/z 206.06. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would likely lead to the following key fragments:

Quantitative Analysis: Accurate Measurement of Concentration

For drug development and other applications, accurate quantification of this compound is crucial. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity, selectivity, and wide dynamic range.

Experimental Protocol: LC-MS/MS

This protocol provides a robust starting point for the quantitative analysis of this compound.

Proper sample preparation is essential to remove interfering matrix components and ensure accurate and reproducible results.

-

Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution.

-

Internal Standard (IS): The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response. An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with a different mass can be used. For this analysis, 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (m/z 187.06) could be a suitable IS.

-

Sample Extraction: For samples in a complex matrix (e.g., biological fluids), a protein precipitation followed by solid-phase extraction (SPE) is recommended.

-

To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes.

-

The supernatant can be directly injected or further purified using a C18 SPE cartridge.

-

The chromatographic separation is key to resolving the analyte from matrix interferences.

| Parameter | Recommended Condition |

| LC System | UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions. A typical gradient could be 5% to 95% B over 5 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 - 5 µL |

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas Temp. | 350 - 450 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| MRM Transitions | Analyte: 206.1 > 178.1 (Quantifier), 206.1 > 136.1 (Qualifier)IS (if 1-(4-methylphenyl)-1H-pyrrole-2,5-dione is used): 188.1 > 160.1 |

Method Validation

A rigorous method validation is imperative to ensure the reliability of the quantitative data. The following parameters should be assessed according to regulatory guidelines:

-

Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear range appropriate for the intended application should be established with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within ±15% of the nominal value, and precision (expressed as the coefficient of variation, CV) should be ≤15%.

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This can be evaluated by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

-

Stability: The stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using either LC-MS/MS or GC-MS, depending on the analytical objective. LC-MS/MS is the method of choice for sensitive and accurate quantification in complex matrices, while GC-MS provides detailed fragmentation for unambiguous structural confirmation. The protocols and insights provided in this guide serve as a robust foundation for the development and validation of analytical methods for this important compound, ensuring data of the highest quality and integrity for researchers and drug development professionals.

References

-

NIST. 1H-Pyrrole-2,5-dione. In: NIST Chemistry WebBook. Available at: [Link].

-

NIST. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. In: NIST Chemistry WebBook. Available at: [Link].

-

PubChem. 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione. In: PubChem. Available at: [Link].

-

LabRulez LCMS. NMR & LC-MS Metabolomics for Blood Serum Analysis. Available at: [Link].

-

NIST. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. In: NIST Chemistry WebBook. Available at: [Link].

-

NIST. 1H-Pyrrole-2,5-dione. In: NIST Chemistry WebBook. Available at: [Link].

-

SpectraBase. Pyrrole-2,5-dione, 1-(2-fluoro-4-fluorosulfonylphenyl)-. In: SpectraBase. Available at: [Link].

-

Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Available at: [Link].

-

CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link].

-

Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link].

-

NIST. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- Mass Spectrum. In: NIST Chemistry WebBook. Available at: [Link].

-

PubMed. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available at: [Link].

-

Matrix Fine Chemicals. 2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE | CAS 541-59-3. Available at: [Link].

Sources

The Multifaceted Biological Landscape of N-aryl Pyrrole-2,5-dione Derivatives: A Technical Guide for Drug Discovery

Introduction

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a privileged five-membered heterocyclic ring that is a cornerstone in medicinal chemistry.[1] This core structure is integral to a multitude of natural and synthetic compounds demonstrating a broad spectrum of pharmacological activities.[1] The versatility of the N-aryl pyrrole-2,5-dione framework allows for fine-tuning of its physicochemical and biological properties through substitution on the aryl ring, making it a highly attractive scaffold for the development of novel therapeutics. These derivatives have garnered significant attention for their potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the biological activities of N-aryl pyrrole-2,5-dione derivatives, focusing on their mechanisms of action, structure-activity relationships, and key experimental methodologies to empower researchers and drug development professionals in their quest for novel therapeutic agents.

Anticancer and Cytotoxic Activity: Targeting Malignant Cells

N-aryl pyrrole-2,5-dione derivatives have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative and cytotoxic effects across a wide range of human cancer cell lines.[1][4] The primary mechanisms underlying their anticancer activity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][5]

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Kinases

A significant body of research indicates that these compounds trigger the intrinsic apoptosis pathway. This is a complex signaling cascade that results in the activation of caspases, a family of proteases that execute the dismantling of the cell. Furthermore, certain derivatives have been designed as potent inhibitors of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[6][7] For instance, chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) has been shown to bind to and form stable complexes with both EGFR and VEGFR, highlighting its potential as a competitive inhibitor.[6] The interaction of these derivatives with cell membranes can also contribute to their biological activity, causing disturbances in lipid packing and increasing membrane conductance.[6][7]

Caption: Intrinsic apoptosis pathway induced by N-aryl pyrrole-2,5-dione analogs.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of N-aryl pyrrole-2,5-dione derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxicity of selected derivatives against various cancer cell lines.

| Compound ID | N-Aryl Substituent | Target Cell Line | IC50 (µM) | Reference |

| 2d | Aryl with 2,2,2-trifluoroethoxy | K562 (Leukemia) | 0.07 | [8] |

| 2k | Aryl with 2,2,2-trifluoroethoxy | K562 (Leukemia) | 0.52 | [8] |

| MI-1 | 4-chlorobenzyl | Various | Not specified | [6] |

| 12l | Alkynylated pyrrole | U251 (Glioblastoma) | 2.29 ± 0.18 | [5] |

| 12l | Alkynylated pyrrole | A549 (Lung) | 3.49 ± 0.30 | [5] |

Antimicrobial Activity: Combating Pathogenic Microbes

The N-aryl pyrrole-2,5-dione scaffold is present in numerous compounds exhibiting a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[1] Neutral maleimides, in particular, have demonstrated strong antifungal effects.[9][10]

Mechanism of Antimicrobial Action

The antimicrobial activity of these derivatives is influenced by their chemical reactivity and lipophilicity.[9] N-substituted maleimides are known to be thiol-reacting compounds, and as such, they can inhibit enzymes with essential cysteine residues required for their catalytic activity.[10] In fungi, a proposed mechanism of action involves the inhibition of β(1,3)glucan synthase, a key enzyme in cell wall biosynthesis.[9]

Spectrum of Antimicrobial Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The table below presents the minimum inhibitory concentrations (MICs) for some derivatives.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Neutral maleimides | Candida albicans | 0.5 - 4 | [9][10] |

| N-alkyl imides | Staphylococcus aureus | 8 - 32 | [11] |

| N-alkyl imides | Enterococcus faecalis | 8 - 32 | [11] |

| N-alkyl imides | Escherichia coli | 8 - 32 | [11] |

| N-(4-fluorophenyl) maleimide | Bacillus subtilis, E. coli, S. cerevisae | Active at low concentrations | [12] |

| N-(4-chlorophenyl) maleimide | Bacillus subtilis, E. coli, S. cerevisae | Active at low concentrations | [12] |

| N-(4-bromophenyl) maleimide | Bacillus subtilis, E. coli, S. cerevisae | Active at low concentrations | [12] |

Anti-inflammatory Properties: Modulating the Inflammatory Response

Several novel pyrrole-2,5-dione derivatives have been identified as potent anti-inflammatory agents.[1] Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1][13]

Inhibition of the COX-2 Pathway

The suppression of the COX-2 inflammatory pathway is a key mechanism for some of these derivatives.[1] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation.

Caption: Mechanism of COX-2 pathway inhibition by N-aryl pyrrole-2,5-dione derivatives.

Enzyme Inhibition: A Versatile Pharmacophore

Beyond their roles in cancer and inflammation, derivatives of pyrrole-2,5-dione have been designed as specific inhibitors for a variety of other enzymes implicated in disease.[1] Their ability to act as Michael acceptors makes them effective covalent inhibitors of enzymes with nucleophilic residues, such as cysteine, in their active sites. This broad inhibitory potential underscores their versatility in drug design.

Synthesis and Structure-Activity Relationships (SAR)

The biological activity of N-aryl pyrrole-2,5-dione derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

General Synthesis

N-substituted maleimides are typically synthesized in a two-step procedure. The first step involves the reaction of maleic anhydride with an appropriate primary amine to form an N-substituted maleamic acid. Subsequent cyclization, often achieved by heating in the presence of acetic anhydride and a catalyst like sodium acetate, yields the desired N-substituted maleimide.[10]

Caption: Workflow from synthesis to preclinical evaluation.

Key SAR Insights

-

N-Aryl Substituents: The nature and position of substituents on the N-aryl ring significantly influence biological activity. Electron-withdrawing groups, such as nitro and halogen groups, on the aryl ring tend to enhance antibacterial activity.[14]

-

Pyrrole Ring Substitutions: Modifications to the pyrrole-2,5-dione core can also modulate activity. For example, simple N-alkylation or N-arylation of a 3,4-dimethylpyrrole-2,5-dione core may not be sufficient to confer significant cytotoxic activity, suggesting the need for more complex substituents.[15]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with various concentrations of the N-aryl pyrrole-2,5-dione derivatives and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.[14]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]

Anti-inflammatory Cytokine Assay

This assay measures the effect of the compounds on the production of inflammatory cytokines.

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.[1]

-

Cell Culture and Treatment: Culture the PBMCs in 96-well plates and pre-treat with various concentrations of the test compounds for 1-2 hours.[1]

-

Stimulation: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce cytokine production.[1]

-

Incubation: Incubate the plates for 24-48 hours.[1]

-

Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an ELISA kit.

Conclusion and Future Perspectives

N-aryl pyrrole-2,5-dione derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, make them attractive candidates for further drug development. The ability to readily modify their structure allows for the optimization of their pharmacological profiles. Future research should focus on elucidating the precise molecular targets of these compounds, exploring novel derivatives with improved potency and selectivity, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of this remarkable class of compounds holds significant potential for addressing unmet medical needs.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Initial Screening of 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione in Cancer Cell Lines

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the initial in vitro screening of the novel compound 1-(2-fluoro-4-methylphenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class, for potential anticancer activity. N-substituted maleimides and related pyrrole-2,5-diones represent a promising class of molecules due to their diverse biological activities, including potent cytotoxicity against tumor cells.[1][2][3] The core of their activity often lies in the reactivity of the maleimide ring, which can engage in Michael addition reactions, particularly with thiol groups of cysteine residues in proteins.[4] This guide details a logical, tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to preliminary mechanism-of-action studies. We present validated, step-by-step protocols for cell culture, cytotoxicity determination via MTT assay, and apoptosis detection using Annexin V/PI flow cytometry. The rationale behind experimental choices, data interpretation, and potential next steps are discussed to provide researchers with a robust and efficient strategy for evaluating this and similar novel compounds.

Introduction: The Rationale for Screening N-Aryl Maleimides

The pyrrole-2,5-dione scaffold, commonly known as the maleimide group, is a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6] The N-substituted maleimides, in particular, have garnered significant interest in oncology. Their mechanism of action is often attributed to the electrophilic nature of the double bond in the maleimide ring, which makes it susceptible to nucleophilic attack by thiol groups present in proteins like enzymes and transcription factors.[4][7]

This covalent interaction can lead to the inhibition of key cellular players. For instance, various substituted maleimides have been identified as inhibitors of crucial enzymes in cancer signaling, such as Protein Kinase C (PKC) and Topoisomerase II, ultimately leading to cell death.[8] Furthermore, some maleimide derivatives can induce cytotoxicity by generating reactive oxygen species (ROS), leading to overwhelming oxidative stress and necrotic cell death.[9]

The specific compound, This compound , combines this reactive maleimide core with a substituted phenyl ring. The fluorine and methyl groups can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its reactivity, cell permeability, and target-binding affinity. The initial screening of this molecule is therefore a critical step to ascertain its cytotoxic potential and shed light on its possible mechanism of action.

A Tiered Approach to Initial Compound Screening

A successful initial screening campaign should be designed to maximize information while conserving resources. We advocate for a tiered or cascaded approach, starting with broad, high-throughput assays and using the results to inform more complex, lower-throughput mechanistic studies. This ensures that only compounds with significant activity proceed to more intensive investigation.

Caption: A logical workflow for the initial screening of a novel compound.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Compound Handling and Preparation

Proper handling of a novel compound is paramount.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

-

Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate complete cell culture medium. The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Line Selection and Culture

The choice of cell lines is critical for assessing the breadth of a compound's activity. We recommend a diverse panel representing different cancer histotypes.[10]

-

Recommended Panel:

-

MCF-7: Breast adenocarcinoma (luminal A)

-

NCI-H460: Lung carcinoma (large cell)

-

HL-60: Promyelocytic Leukemia (hematological malignancy)

-

HCT-116: Colorectal carcinoma

-

-

Control Cell Line:

-

HUVEC (Human Umbilical Vein Endothelial Cells): To assess general cytotoxicity against non-cancerous cells.[1]

-

Protocol 1: Cell Culture and Maintenance

-

Culture Medium: Grow cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

-

Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[10]

-

Subculture: Passage cells when they reach 80-90% confluency to ensure they remain in the logarithmic growth phase.

Protocol: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10]

-

Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and seed them into 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the plates and add 100 µL of medium containing the various compound concentrations (e.g., ranging from 0.1 to 100 µM).

-

Controls: Include the following controls on each plate:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

Untreated Control: Cells in medium only.

-

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.[10]

Protocol: Apoptosis vs. Necrosis Determination (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations are identified as follows:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Illustrative Data Presentation and Interpretation

Table 1: Illustrative Cytotoxicity of this compound

| Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD | Doxorubicin (Positive Control) IC₅₀ (µM) ± SD |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | 0.9 ± 0.1 |

| NCI-H460 | Lung Carcinoma | 5.2 ± 0.8 | 1.1 ± 0.2 |

| HL-60 | Promyelocytic Leukemia | 2.1 ± 0.5 | 0.4 ± 0.07 |

| HCT-116 | Colorectal Carcinoma | 12.3 ± 2.5 | 1.5 ± 0.3 |

| HUVEC | Normal Endothelial | 45.8 ± 5.1 | 3.5 ± 0.6 |

Note: Data are for illustrative purposes only.

Interpretation: The hypothetical data in Table 1 suggest that the compound exhibits potent cytotoxicity against multiple cancer cell lines, with particular efficacy against the HL-60 leukemia line. Importantly, the significantly higher IC₅₀ value in HUVEC cells suggests a degree of selectivity for cancer cells over non-cancerous cells, which is a desirable characteristic for a potential therapeutic agent.[1][12]

Table 2: Illustrative Apoptosis Induction in HL-60 Cells (24h Treatment)

| Treatment Group | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |

|---|---|---|---|

| Vehicle Control | 94.5% | 3.1% | 1.8% |

| Compound (IC₅₀) | 45.2% | 38.5% | 12.1% |

| Compound (2x IC₅₀) | 20.1% | 55.3% | 21.4% |

Note: Data are for illustrative purposes only.

Interpretation: The data in Table 2 strongly indicate that the compound's cytotoxic effect is mediated, at least in part, by the induction of apoptosis. The dose-dependent increase in the percentage of Annexin V-positive cells is a classic hallmark of programmed cell death.[11]

Hypothesized Mechanism and Future Directions

The initial screening data, suggesting potent, selective, and apoptosis-inducing activity, provides a strong foundation for deeper mechanistic investigation. Given the known chemistry of maleimides, a plausible hypothesis is that this compound acts as a covalent inhibitor by reacting with cysteine residues on key proteins within an apoptosis-regulating pathway.

Inducing apoptosis is a primary mechanism for many chemotherapy drugs.[11] The intrinsic (mitochondrial) pathway is a common target.

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Recommended Future Studies:

-

Caspase Activation: Confirm the involvement of specific caspases (e.g., initiator caspase-9 and executioner caspase-3) using activity assays or western blotting for cleaved PARP.

-

Mitochondrial Membrane Potential: Use dyes like JC-1 to assess whether the compound disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.

-

ROS Generation: Measure intracellular ROS levels to determine if oxidative stress is an upstream trigger for the observed cytotoxicity.[9]

-

Target Deconvolution: Employ advanced techniques like chemical proteomics to identify the specific cellular proteins that are covalently modified by the compound.

Conclusion

This guide outlines a systematic and scientifically rigorous approach for the initial evaluation of this compound. By following a tiered screening cascade—from broad cytotoxicity assessment to focused mechanistic assays—researchers can efficiently characterize the compound's anticancer potential. The provided protocols and interpretive guidance are designed to generate reliable and reproducible data, forming a solid basis for subsequent, more in-depth preclinical development efforts. The promising chemical nature of the N-substituted maleimide core warrants a thorough investigation of this novel compound as a potential lead in cancer drug discovery.

References

- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.

- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.

-

dos Santos, C. H., et al. (2017). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. Bioorganic & Medicinal Chemistry Letters. [Link]

-

de Oliveira, R. B., et al. (2018). Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells. Anticancer Research. [Link]

-

dos Santos, C. H., et al. (2017). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. ResearchGate. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. [Link]

-

MDPI. (2017). Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]

-

Papyrus Bio. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. [Link]

- BenchChem. (2025).

-

National Institutes of Health (NIH). (2022). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. [Link]

-

National Institutes of Health (NIH). (2017). Maleimide-functionalised platinum(IV) complexes as a synthetic platform for targeted drug delivery. [Link]

-

PubMed. (2015). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. [Link]

-

National Institutes of Health (NIH). (2017). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. [Link]

-

National Institutes of Health (NIH). (2017). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. [Link]

-

National Institutes of Health (NIH). (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationships of Pyrrole-2,5-dione Analogs in Cancer Research.

-

PubMed. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. [Link]

Sources

- 1. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]